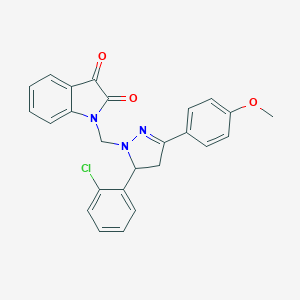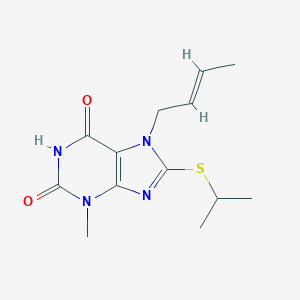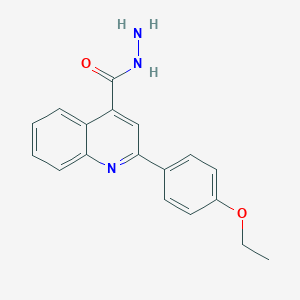![molecular formula C17H19N3OS B409963 1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA](/img/structure/B409963.png)
1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a dimethylamino group, a methylbenzoyl group, and a thiourea moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA typically involves the reaction of 4-dimethylaminobenzoyl chloride with 4-methylphenylthiourea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: N-alkylated or N-acylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The presence of the dimethylamino and benzoyl groups can enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Dimethylamino-phenyl)-3-phenylthiourea
- 1-(4-Methyl-phenyl)-3-phenylthiourea
- 1-(4-Dimethylamino-phenyl)-3-(4-chlorobenzoyl)-thiourea
Uniqueness
1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets, while the methylbenzoyl group can influence its stability and reactivity.
Eigenschaften
Molekularformel |
C17H19N3OS |
|---|---|
Molekulargewicht |
313.4g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H19N3OS/c1-12-4-6-13(7-5-12)16(21)19-17(22)18-14-8-10-15(11-9-14)20(2)3/h4-11H,1-3H3,(H2,18,19,21,22) |
InChI-Schlüssel |
YEHRXYWDOHDLHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B409881.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B409883.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B409884.png)


![1-{[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione](/img/structure/B409887.png)
![8,8-dimethyl-2,9-dioxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde oxime](/img/structure/B409891.png)
![2-{2-[(5-{3-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B409895.png)

![1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B409898.png)



![(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B409904.png)
